An In-Depth Technical Guide to the Kinase Inhibition Mechanism of K00546 ((4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime Analog)
An In-Depth Technical Guide to the Kinase Inhibition Mechanism of K00546 ((4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime Analog)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for the potent kinase inhibitor commonly known as K00546. While the specific chemical name (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime does not directly correspond to a widely studied kinase inhibitor, the structurally related and well-characterized compound K00546, a potent inhibitor of Cyclin-Dependent Kinases (CDKs), serves as the focal point of this document. This guide will delve into the molecular interactions, cellular consequences, and broader kinase selectivity profile of K00546, offering valuable insights for researchers in oncology, cell biology, and drug discovery.
Introduction: The Significance of Targeting Cell Cycle Kinases
The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[1] These kinases, in complex with their regulatory cyclin partners, drive the progression of cells through the distinct phases of growth and division.[2] Dysregulation of the CDK-cyclin-Retinoblastoma (Rb) pathway is a hallmark of cancer, leading to uncontrolled cell proliferation.[2] Consequently, CDKs have emerged as critical therapeutic targets in oncology. K00546 is a small molecule inhibitor that has demonstrated significant potency against key cell cycle kinases, making it a valuable tool for research and a potential scaffold for the development of novel anti-cancer agents.[3]
K00546: A Potent, ATP-Competitive Kinase Inhibitor
K00546's primary mechanism of action is the competitive inhibition of ATP binding to the active site of its target kinases.[3] By occupying the ATP pocket, K00546 prevents the transfer of a phosphate group from ATP to the kinase's substrate proteins, thereby blocking their downstream signaling functions. This mode of inhibition is characteristic of many successful kinase inhibitors in clinical use.
Primary Kinase Targets: The Master Regulators of Cell Cycle Progression
K00546 exhibits high potency against two critical cell cycle kinases: CDK1 (also known as CDC2) and CDK2.[4]
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CDK1/Cyclin B: This complex is the master regulator of the G2/M transition, initiating the events of mitosis.[5]
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CDK2/Cyclin E and CDK2/Cyclin A: These complexes are essential for the G1/S transition and the progression through the S phase, where DNA replication occurs.[5]
The potent inhibition of both CDK1 and CDK2 by K00546 leads to a robust blockade of the cell cycle at two critical checkpoints.[3]
Cellular Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
The inhibition of CDK1 and CDK2 by K00546 translates into profound effects on cellular physiology, primarily characterized by cell cycle arrest and the induction of apoptosis (programmed cell death).
Blockade of G2/M and S-Phase Progression
By inhibiting CDK1/cyclin B, K00546 prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.[3] Simultaneously, the inhibition of CDK2/cyclin A disrupts DNA synthesis, causing a halt in the S-phase.[3] This dual blockade effectively shuts down the proliferative capacity of cancer cells.
Figure 1: Simplified diagram illustrating the points of cell cycle inhibition by K00546.
Induction of Apoptosis
Prolonged cell cycle arrest triggered by K00546 ultimately leads to the activation of apoptotic pathways. This is a crucial anti-cancer mechanism, as it results in the elimination of tumor cells. The precise molecular triggers for apoptosis following CDK inhibition are complex but are generally linked to the cellular stress caused by the inability to complete the cell cycle.
Kinase Selectivity Profile of K00546
While K00546 is a potent inhibitor of CDK1 and CDK2, it also exhibits activity against a broader range of kinases, albeit at generally lower potencies.[3] This "off-target" activity is an important consideration in its use as a research tool and for any potential therapeutic development.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | ~0.6 |
| CDK2/cyclin A | ~0.5 |
| CLK1 | 8.9 |
| CLK3 | 29.2 |
| VEGFR2 | ~32 |
| GSK-3 | ~140 |
| PKA | 5200 |
| Casein Kinase-1 | 2800 |
| MAP Kinase (ERK-2) | 1000 |
| Calmodulin Kinase | 8900 |
| PDGF-Rβ | 1600 |
Table 1: In vitro inhibitory activity of K00546 against a panel of kinases. Data compiled from multiple sources.[4][6]
The inhibition of CDC2-like kinases (CLK1 and CLK3) suggests a potential role for K00546 in modulating RNA splicing, an area of growing interest in cancer research.[7] Its activity against VEGFR2, a key mediator of angiogenesis, and GSK-3, involved in numerous signaling pathways, further highlights the compound's polypharmacology.[4]
Molecular Interactions: Binding to the ATP-Binding Site
The binding of K00546 to the ATP-binding site of kinases involves specific molecular interactions that contribute to its high affinity. For instance, in the context of the SLK ATP-binding site, K00546 is reported to form three hydrogen bonds with the hinge residues E109 and C111.[4] Additionally, the sulphamoyl moiety of K00546 interacts with the main chain of L40.[4] These types of interactions are characteristic of many Type I kinase inhibitors.
Figure 2: A conceptual diagram of K00546's interactions within a kinase ATP-binding site.
Experimental Protocols for Characterizing K00546 Activity
The elucidation of K00546's mechanism of action relies on a suite of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Example)
Objective: To determine the IC50 value of K00546 against a specific kinase.
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin A)
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Kinase substrate (e.g., Histone H1)
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ATP (with a radiolabel, e.g., [γ-³²P]ATP, or for use with luminescence-based detection)
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K00546 (in DMSO)
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Kinase reaction buffer
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96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of K00546 in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted K00546 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
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Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
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Quantify the incorporation of phosphate into the substrate using a scintillation counter or a luminescence-based assay.
-
Plot the percentage of kinase inhibition against the log concentration of K00546 to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of K00546 in cancer cell lines.
Materials:
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Human tumor cell lines (e.g., HCT-116, A-375)
-
Complete cell culture medium
-
K00546 (in DMSO)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of K00546 or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
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Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion and Future Perspectives
K00546 is a potent, ATP-competitive inhibitor of CDK1 and CDK2, with additional activity against other kinases such as CLKs and VEGFR2. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis, makes it a valuable pharmacological tool for studying cell cycle control and a potential starting point for the development of novel anti-cancer therapeutics. While its broad kinase profile and limited in vivo data currently position it primarily as a research compound, further optimization to enhance selectivity and improve pharmacokinetic properties could pave the way for its clinical translation.[3] The indazole scaffold, as seen in K00546 and other kinase inhibitors, continues to be a promising framework for the design of next-generation targeted therapies.[8][9]
References
-
National Center for Advancing Translational Sciences (NCATS). K-00546 - Inxight Drugs. [Link]
- Guiley, KZ, et al. Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2.
- Cantini, N, et al. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. RSC Medicinal Chemistry. 2021.
-
ResearchGate. General structure of 1,5,6,7-tetrahydro-4H-indazole-4-ones. [Link]
- Chen, Y, et al. Synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes. Organic Chemistry Frontiers. 2020.
- Khlebniсova, TS, et al. Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Chemistry of Heterocyclic Compounds. 2022.
-
PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. [Link]
- Rao, VK, et al. One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters. 2012.
- Benchchem. 3,6,6
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